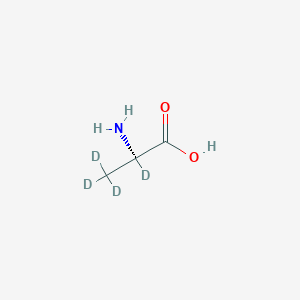

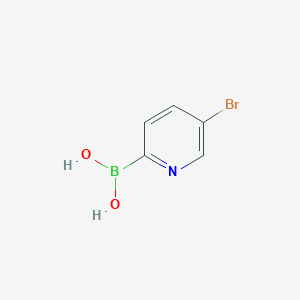

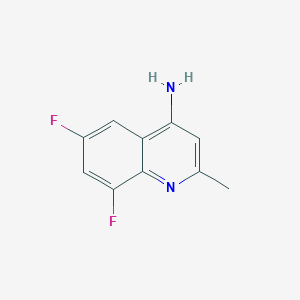

![molecular formula C6H4FN3S B1291917 5-Fluorothiazolo[5,4-b]pyridin-2-amine CAS No. 865663-86-1](/img/structure/B1291917.png)

5-Fluorothiazolo[5,4-b]pyridin-2-amine

Vue d'ensemble

Description

5-Fluorothiazolo[5,4-b]pyridin-2-amine (FTPA) is a heterocyclic compound with a thiazole ring and a pyridine ring. It is an important intermediate for the synthesis of pharmaceuticals, pesticides and other compounds. FTPA has been extensively studied in recent years due to its potential applications in various fields.

Applications De Recherche Scientifique

Role in Cancer Treatment

One major application of fluorinated compounds, closely related to "5-Fluorothiazolo[5,4-b]pyridin-2-amine," is in the treatment of cancer. The incorporation of fluorine atoms into pyrimidines, such as in the widely used 5-Fluorouracil (5-FU), has significantly contributed to cancer therapy. These fluorinated pyrimidines are utilized to treat over 2 million cancer patients annually, showcasing their importance in medical applications. The synthesis of 5-FU, including methods for incorporating radioactive and stable isotopes, has been explored to study its metabolism and biodistribution. Furthermore, these compounds interfere with RNA and DNA synthesis in cancer cells by inhibiting critical enzymes such as thymidylate synthase and DNA topoisomerase 1, revealing their multifaceted mechanisms of action (Gmeiner, 2020).

Environmental Science Applications

In environmental science, amine-functionalized sorbents, which could theoretically be derived from or related to "this compound," have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances, known for their persistence and potential health risks, can be effectively adsorbed by aminated sorbents through electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents. This highlights the compound's potential utility in developing advanced materials for environmental remediation (Ateia et al., 2019).

Chemical Synthesis and Catalysis

The structural motif of heterocyclic N-oxides, to which "this compound" is structurally related, has been extensively studied for its applications in organic synthesis, catalysis, and drug development. These compounds serve as versatile synthetic intermediates and possess significant biological importance. Their ability to form metal complexes and catalyze various chemical reactions makes them valuable in the synthesis of medically relevant compounds, including those with anticancer, antibacterial, and anti-inflammatory activities. This underlines the importance of such heterocyclic compounds in advancing the field of medicinal chemistry and drug discovery (Li et al., 2019).

Safety and Hazards

The safety information for 5-Fluorothiazolo[5,4-b]pyridin-2-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

5-fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWXDFVOMBJLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

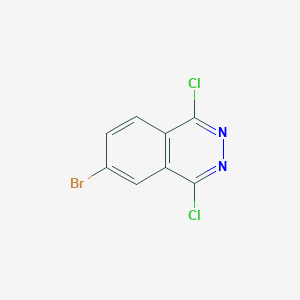

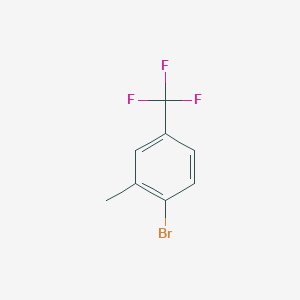

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)

![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)